Aluminium lanthanum trioxide is a chemical compound with the formula . It is classified as a mixed metal oxide, specifically a perovskite structure, which is characterized by its unique crystal lattice arrangement. This compound is of interest in various scientific fields, including materials science and catalysis. Its potential applications stem from its electrical, optical, and catalytic properties, making it a subject of ongoing research and industrial interest .
The synthesis of aluminium lanthanum trioxide can be achieved through several methods:
Each synthesis method has its advantages and disadvantages concerning purity, particle size, and production cost .
Aluminium lanthanum trioxide adopts a perovskite structure, which can be represented in a cubic or orthorhombic lattice form depending on the synthesis conditions. The unit cell consists of aluminium ions located at the octahedral sites coordinated by oxygen ions, while lanthanum ions occupy the dodecahedral sites.
Key structural parameters include:
X-ray diffraction studies confirm this structure, providing insights into crystallinity and phase purity .
Aluminium lanthanum trioxide participates in various chemical reactions:
These reactions are influenced by factors such as temperature, pressure, and the presence of other reactants .
The mechanism of action for aluminium lanthanum trioxide primarily revolves around its role as a catalyst in various chemical reactions. It enhances reaction rates by providing active sites for reactants to adsorb onto its surface.
In catalytic processes:
This mechanism is crucial in applications such as heterogeneous catalysis where solid catalysts interact with gaseous or liquid reactants .
Aluminium lanthanum trioxide exhibits several notable physical and chemical properties:
These properties make aluminium lanthanum trioxide suitable for various industrial applications, particularly in electronics and catalysis .
Aluminium lanthanum trioxide has numerous scientific applications:
The versatility of this compound continues to drive research into new applications across various scientific fields .
Aluminium lanthanum trioxide adopts a distorted perovskite structure (space group R-3c) at room temperature, undergoing a phase transition to the ideal cubic perovskite structure (Pm-3m) above approximately 435°C [2] [7]. The room-temperature structure features corner-sharing AlO₆ octahedra with La³⁺ ions occupying the 12-coordinate interstices. This arrangement creates a framework where the Al-O bond lengths measure approximately 1.91 Å, while the La-O bonds extend to 2.74 Å, reflecting the larger ionic radius of lanthanum (1.032 Å for coordination number 12) compared to aluminium (0.535 Å for coordination number 6) [4] [9]. The compound maintains strict stoichiometry with a 1:1 aluminium-to-lanthanum ratio, though it tolerates significant oxygen non-stoichiometry and can accommodate various point defects, including oxygen vacancies and cation substitutions [2] [7].
Table 1: Crystallographic Parameters of Aluminium Lanthanum Trioxide
Crystal System | Space Group | Lattice Parameters | Density (g/cm³) | Coordination Geometry |
---|---|---|---|---|
Trigonal (RT) | R-3c | a = 5.364 Å, c = 13.14 Å | 6.52 | AlO₆ octahedra |
Cubic (HT) | Pm-3m | a = 3.824 Å | 6.48 | Ideal perovskite |
The electronic structure reveals a band gap of approximately 5.6 eV, characteristic of wide-gap insulators, with the valence band maximum dominated by oxygen 2p orbitals and the conduction band minimum consisting primarily of lanthanum 5d and aluminium 3s/3p hybridized states [2]. This substantial band gap contributes to the material's excellent insulating properties. Infrared and Raman spectroscopic studies identify characteristic vibrational modes at 163 cm⁻¹ (La-O stretching), 432 cm⁻¹ (Al-O bending), and 650 cm⁻¹ (Al-O stretching), providing distinctive fingerprints for material identification and quality assessment [2] [7]. Unlike pure lanthanum oxide, which exhibits hygroscopic tendencies and readily forms lanthanum hydroxide upon atmospheric exposure, AlLaO₃ demonstrates superior environmental stability due to its tightly bonded perovskite structure, making it more suitable for practical applications [4] [8].
The historical trajectory of lanthanum-based oxides commenced with the isolation of lanthanum by Swedish chemist Carl Gustaf Mosander in 1839 from cerite minerals [8] [9]. Early scientific interest centered on spectroscopic investigations and fundamental characterization, with systematic studies of lanthanum oxide (La₂O₃) commencing in the early 20th century. The hygroscopic nature of pure La₂O₃, which readily transforms to hydroxide upon atmospheric exposure, significantly limited early practical applications despite its attractive dielectric properties [4] [8]. The mid-20th century witnessed a paradigm shift with the development of complex oxide systems, particularly perovskite-structured materials, driven by emerging solid-state physics concepts and advancing characterization techniques.
The synthesis and investigation of AlLaO₃ emerged prominently during the 1970s-1980s alongside broader exploration of rare-earth aluminates, motivated by their unusual magnetic and dielectric properties [8]. Significant advancement occurred through X-ray photoelectron spectroscopy (XPS) studies in the 1990s, which elucidated surface bonding configurations and interface reactions with silicon substrates [2]. The early 2000s marked a critical turning point with the semiconductor industry's pursuit of alternative high-κ dielectrics to replace silicon dioxide in complementary metal-oxide-semiconductor (CMOS) devices [2] [8]. This technological imperative accelerated fundamental research into lanthanum-based oxide systems, including both pure La₂O₃ and its aluminum-stabilized derivatives. Simultaneously, materials science advancements in solid oxide fuel cells identified doped LaAlO₃ as a promising electrolyte material due to its oxide ion conductivity at elevated temperatures, further expanding the application landscape [7] [8].
The strategic incorporation of aluminum into lanthanum oxide matrices fundamentally modifies material properties, addressing critical limitations while preserving beneficial characteristics. Research demonstrates that aluminum doping in La₂O₃ films substantially suppresses silicate formation at silicon interfaces. XPS analyses reveal that undoped La₂O₃ films develop lanthanum silicate (La-Si-O) and silicide (La-Si) bonds at the interface with silicon substrates when annealed above 500°C, whereas aluminum-doped counterparts form a thin interfacial Al₂O₃ layer that effectively blocks silicon out-diffusion [2]. This interfacial engineering reduces interface trap densities by over 60% and decreases leakage currents by nearly an order of magnitude compared to pure La₂O₃ dielectrics [2].
Aluminum incorporation also enhances thermal stability against crystallization. While undoped La₂O₃ films crystallize at approximately 400°C, forming multiple phases detrimental to electrical uniformity, aluminum-doped films remain amorphous up to 800°C [2]. This stabilization originates from aluminum disrupting the lanthanum oxide network through stronger Al-O bonds (bond dissociation energy ~512 kJ/mol) compared to La-O bonds (~406 kJ/mol) [4]. Furthermore, aluminum modifies the electronic structure, slightly increasing the effective dielectric constant to approximately 22-25 compared to 27 for pure crystalline La₂O₃, while simultaneously widening the band gap from 4.3 eV to 5.6 eV, thereby improving insulating characteristics [2] [4].
Table 2: Electrical Properties of Aluminium-Doped Lanthanum Oxide Systems
Property | Undoped La₂O₃ | Al-Doped La₂O₃ | Change |
---|---|---|---|
Interface Trap Density | >10¹² cm⁻²eV⁻¹ | <10¹¹ cm⁻²eV⁻¹ | >10× decrease |
Crystallization Onset | ~400°C | >800°C | >400°C increase |
Leakage Current @ 1MV/cm | 10⁻⁵ A/cm² | 10⁻⁶ A/cm² | 10× decrease |
Equivalent Oxide Thickness | 1.2 nm | 0.9 nm | 25% reduction |
In lithium lanthanum zirconium oxide (LLZO) solid electrolytes, aluminum doping plays a different but equally crucial role. At optimal concentrations (~0.25 mol), aluminum substitutes for lithium, creating vacancies that enhance ionic conductivity to 0.46 mS/cm, compared to 0.15 mS/cm at excessive doping (0.55 mol) where resistive secondary phases form [7]. This highlights the concentration-dependent behavior of aluminum doping, where properties peak within specific compositional windows before degrading due to phase separation or defect clustering [7].
Aluminium lanthanum trioxide exhibits distinct characteristics when compared to other rare earth-based oxides and composites, particularly regarding structural stability, electrical properties, and functional applications. Unlike lanthanum cerium oxide (La-Ce-O) systems primarily employed in catalytic converters for automotive exhaust treatment, AlLaO₃ demonstrates minimal redox activity but superior structural integrity at elevated temperatures [3] [8]. Similarly, while lanthanum neodymium oxide composites find application in phosphors and laser gain media due to their luminescent properties, AlLaO₃ serves primarily as a dielectric or electrolyte material [8].
The critical distinction emerges when comparing AlLaO₃ with undoped lanthanum oxide (La₂O₃). Although La₂O₃ possesses a higher dielectric constant (κ ≈ 27 vs. 22-25 for AlLaO₃), its practical implementation faces challenges due to hygroscopicity and interface instability [2] [4]. AlLaO₃ addresses these limitations through its stable perovskite structure, exhibiting less than 0.5% mass variation under humid conditions compared to over 5% hydration-induced expansion in La₂O₃ [4]. Furthermore, rare earth aluminates generally display greater phase stability than their parent oxides. For example, while lanthanum oxide undergoes multiple polymorphic transformations between hexagonal, cubic, and body-centered cubic structures across its thermal range, AlLaO₃ maintains its perovskite framework up to its decomposition temperature near 2080°C [4] [9].
When doped into alumina matrices, lanthanum demonstrates unique grain boundary stabilization effects. Studies reveal that sparse lanthanum doping (400 ppm) in Al₂O₃ delays the θ-to-α phase transformation temperature by approximately 50°C compared to undoped alumina and reduces final grain size by 35%, significantly enhancing mechanical properties [5]. This contrasts with smaller lanthanides like lutetium, which exhibit more limited solubility in alumina lattices and provide less pronounced transformation delays [5]. Among complex oxides, AlLaO₃ offers a balanced combination of moderate dielectric constant, excellent thermal stability, and compatibility with silicon processing that positions it uniquely between higher-κ but less stable lanthanum-based oxides and lower-κ but more robust hafnia-based systems in semiconductor applications [2] [8].
Table 3: Comparative Properties of Rare Earth Oxide Composites
Material | Primary Application | Dielectric Constant | Thermal Stability | Notable Limitation |
---|---|---|---|---|
Aluminium Lanthanum Trioxide | Gate dielectrics, Solid electrolytes | 22-25 | >800°C (amorphous) | Moderate κ value |
Lanthanum Oxide | High-κ dielectrics | ~27 | ~400°C (crystallizes) | Hygroscopic, interfacial instability |
Lanthanum Cerium Oxide | Automotive catalysts | 15-20 | >700°C | Limited dielectric strength |
Lanthanum Neodymium Oxide | Phosphors, Lasers | 15-18 | >500°C | Conductivity variability |
Hafnium Oxide | CMOS gate dielectric | 20-25 | >1000°C | Oxygen mobility, trapping |
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